Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate
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Overview
Description
Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate is a chemical compound with the molecular formula C19H22FN3O2 and a molecular weight of 343.4 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a nicotinate ester.
Preparation Methods
The synthesis of Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate typically involves the reaction of 2-fluorophenylpiperazine with nicotinic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorophenyl group play crucial roles in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate can be compared with similar compounds such as:
Isopropyl 2-[4-(4-fluorophenyl)piperazino]nicotinate: This compound has a similar structure but with the fluorine atom positioned differently on the phenyl ring.
Other piperazine derivatives: Compounds with similar piperazine and nicotinate structures but different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
propan-2-yl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)15-6-5-9-21-18(15)23-12-10-22(11-13-23)17-8-4-3-7-16(17)20/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAYDFCMUFMYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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